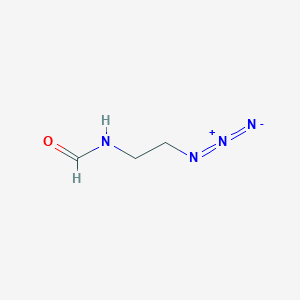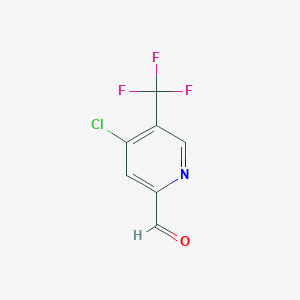
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropyridine.
Formation of Piperazine Derivative: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the piperazine derivative.
Carboxamide Formation: The piperazine derivative is then reacted with 2-phenylethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(3-Nitropyridin-2-yl)piperazine-1-carboxamide: Lacks the phenylethyl group.
N-(2-Phenylethyl)piperazine-1-carboxamide: Lacks the nitropyridine group.
Uniqueness
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of both the nitropyridine and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
839722-32-6 |
|---|---|
分子式 |
C18H21N5O3 |
分子量 |
355.4 g/mol |
IUPAC名 |
4-(3-nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c24-18(20-10-8-15-5-2-1-3-6-15)22-13-11-21(12-14-22)17-16(23(25)26)7-4-9-19-17/h1-7,9H,8,10-14H2,(H,20,24) |
InChIキー |
ZIENNDUKIZODCO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)







